3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
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Overview
Description
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the preparation of 3,4-dimethoxyphenyl acetonitrile, which can be synthesized from 3,4-dimethoxybenzyl chloride and sodium cyanide.
Construction of the 1,2,4-oxadiazole ring: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Quinoline core synthesis: The final step involves the formation of the quinoline core, which can be achieved through a Friedländer synthesis using an appropriate aldehyde and ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as potential anti-cancer or anti-inflammatory agents.
Materials Science: Its electronic properties could be explored for use in organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: This compound shares the 3,4-dimethoxyphenyl group but lacks the oxadiazole and quinoline moieties.
3,4-dimethoxyphenylethylamine: Another related compound that features the 3,4-dimethoxyphenyl group but differs significantly in its overall structure.
Uniqueness
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is unique due to its combination of the quinoline core, oxadiazole ring, and 3,4-dimethoxyphenyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other related compounds.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-23-11-14(18(24)13-6-4-5-7-15(13)23)20-21-19(22-27-20)12-8-9-16(25-2)17(10-12)26-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPADSYQWXNVRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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